molecular formula C15H13N5O2S2 B2701305 3-methoxy-1-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1207045-05-3

3-methoxy-1-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2701305
CAS RN: 1207045-05-3
M. Wt: 359.42
InChI Key: FFPBUZKJDZYLDX-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H13N5O2S2 and its molecular weight is 359.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with structures similar to the one are frequently synthesized and characterized for their potential applications in various fields. For instance, the synthesis, characterization, and evaluation of pyrazole and pyrimidine derivatives for their cytotoxic activity against cancer cells have been a focus of research (Hassan, Hafez, & Osman, 2014). Such studies provide foundational knowledge for developing new drugs and understanding their interactions at the molecular level.

Antimicrobial Activity

Another area of application involves evaluating the antimicrobial efficacy of synthesized compounds. Research on novel synthesis and the biological activity of derivatives, including those with thiazole and pyrazole frameworks, has shown promising antimicrobial properties (Badne, Swamy, Bhosale, & Kuberkar, 2011). Such compounds are of interest for developing new antimicrobial agents to address the growing concern of antibiotic resistance.

Anticancer and Cytotoxic Studies

Compounds structurally related to the query molecule are explored for their anticancer potential. Studies on the synthesis and in vitro cytotoxic activity of pyrazolo[1,5-a]pyrimidines and related Schiff bases have shown variable efficacy against different human cancer cell lines, highlighting the importance of structural modifications for enhanced activity (Hassan, Hafez, Osman, & Ali, 2015).

Molecular Dynamics and Drug Design

The development of new pharmaceuticals often leverages the synthesis and characterization of novel compounds, including those with pyrazole derivatives. Investigations into their reactive properties, molecular dynamics simulations, and biological evaluations can lead to the discovery of potent antioxidant agents and enzyme inhibitors, which are crucial in drug design and development (Pillai et al., 2019).

properties

IUPAC Name

3-methoxy-1-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S2/c1-7-16-11-10(23-7)5-4-9-12(11)24-15(17-9)18-13(21)8-6-20(2)19-14(8)22-3/h4-6H,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPBUZKJDZYLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CN(N=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.